molecular formula C19H16N2O2 B11043008 15-(Morpholin-4-yl)-14-azatetracyclo[7.6.1.0(2,7).0(13,16)]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one

15-(Morpholin-4-yl)-14-azatetracyclo[7.6.1.0(2,7).0(13,16)]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one

Cat. No.: B11043008
M. Wt: 304.3 g/mol
InChI Key: LHGPEDHMUONUGU-UHFFFAOYSA-N
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Description

1-MORPHOLINONAPHTHO[1,2,3-CD]INDOL-6(2H)-ONE is a complex organic compound that belongs to the class of indole derivatives Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-MORPHOLINONAPHTHO[1,2,3-CD]INDOL-6(2H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-MORPHOLINONAPHTHO[1,2,3-CD]INDOL-6(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole core, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can further modify the structure, potentially leading to new ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-MORPHOLINONAPHTHO[1,2,3-CD]INDOL-6(2H)-ONE involves its interaction with specific molecular targets. For example, in anti-cancer research, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-MORPHOLINONAPHTHO[1,2,3-CD]INDOL-6(2H)-ONE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

15-morpholin-4-yl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C19H16N2O2/c22-18-13-5-2-1-4-12(13)17-16-14(18)6-3-7-15(16)20-19(17)21-8-10-23-11-9-21/h1-7,20H,8-11H2

InChI Key

LHGPEDHMUONUGU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N2

Origin of Product

United States

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